
Sulotroban
Vue d'ensemble
Description
Thromboxane A2 is a potent vasoconstrictor and platelet aggregator, playing a significant role in various cardiovascular conditions such as myocardial ischemia and circulatory shock . Sulotroban has been studied for its potential therapeutic applications in these conditions due to its ability to block the effects of thromboxane A2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sulotroban involves the reaction of 4-hydroxyphenoxyacetic acid with 2-(benzenesulfonamido)ethyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Sulotroban undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of this compound can lead to the formation of sulfoxide derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can react with this compound under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide derivatives.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
2.1. Thrombolysis
Sulotroban has been studied as an adjunct therapy in thrombolysis, particularly in patients undergoing treatment with streptokinase for peripheral arterial occlusion. A pilot study indicated that low doses of this compound (2 mg/min to 8 mg/min) could accelerate thrombolysis without significantly increasing the risk of rethrombosis or major bleeding complications .
Table 1: Pilot Study Results on this compound and Thrombolysis
Dose of this compound | Patients Treated | Time to Lysis | Recanalization Success Rate |
---|---|---|---|
2 mg/min | 4 | Reduced | 6/8 (75%) |
4 mg/min | 5 | Reduced | Not reported |
8 mg/min | 4 | Reduced | Not reported |
Placebo | 8 | Standard | 6/8 (75%) |
2.2. Cardiovascular Events Prevention
In trials assessing its efficacy in preventing cardiovascular events post-angioplasty, this compound did not demonstrate superiority over placebo for preventing acute complications or restenosis . Despite its initial promise, larger studies have shown disappointing results regarding its effectiveness compared to other antiplatelet agents like clopidogrel .
Comparative studies have evaluated this compound against other antiplatelet therapies. For instance, the PRODIGY trial highlighted that while this compound had some anti-thrombotic activity in animal models, it failed to show significant benefits in human trials when compared to low-dose aspirin or clopidogrel .
Future Directions and Research Needs
Given the mixed results from clinical trials, further research is necessary to clarify the potential benefits of this compound in specific patient populations or conditions. Investigations into its use in combination therapies may yield new insights into its efficacy.
Mécanisme D'action
Sulotroban exerts its effects by selectively and competitively blocking the thromboxane A2 receptor. This inhibition prevents thromboxane A2 from binding to its receptor, thereby reducing platelet aggregation and vasoconstriction. The molecular targets of this compound include the thromboxane A2 receptor on platelets and vascular smooth muscle cells .
Comparaison Avec Des Composés Similaires
BM 13.505: Another thromboxane A2 receptor antagonist with similar properties to sulotroban.
Iloprost: A prostacyclin analog that also inhibits platelet aggregation but through a different mechanism.
Aspirin: An antiplatelet agent that inhibits thromboxane A2 synthesis by acetylating cyclooxygenase
Uniqueness of this compound: this compound is unique in its selective and competitive antagonism of the thromboxane A2 receptor, making it a valuable tool for studying the role of thromboxane A2 in various physiological and pathological processes. Its specificity and competitive nature distinguish it from other thromboxane receptor antagonists and antiplatelet agents .
Activité Biologique
Sulotroban, a selective thromboxane A2 receptor antagonist, has been studied for its potential therapeutic effects in various cardiovascular conditions. This compound, also known by its developmental codes BM 13177 and SKF 95587, was initially developed by Roche and later by GlaxoSmithKline. Its primary mechanism of action involves inhibiting thromboxane A2, a potent promoter of platelet aggregation and vasoconstriction, thus playing a crucial role in thrombus formation.
Thromboxane A2 (TXA2) is synthesized by activated platelets and promotes platelet aggregation and vasoconstriction. By antagonizing the TXA2 receptor, this compound aims to reduce these effects, potentially preventing thrombus formation and improving outcomes in thrombotic diseases.
Antiplatelet Effects
Research has demonstrated that this compound significantly reduces platelet aggregation in response to various agonists. In a study involving patients undergoing peripheral thrombolysis, this compound was administered at different doses (2 mg/min, 4 mg/min, and 8 mg/min) alongside streptokinase. The results indicated that this compound effectively inhibited platelet aggregation and reduced the release of serotonin from platelets (14C-5HT release), which is indicative of reduced platelet activation .
Pilot Study on Peripheral Thrombolysis
A pilot study involving 21 patients assessed the efficacy of this compound in combination with streptokinase for peripheral thrombolysis. The findings showed that while this compound accelerated the lysis process compared to placebo, it did not significantly alter the rates of recanalization or early rethrombosis. However, it was noted that higher doses of this compound were associated with increased hemorrhagic complications, particularly in patients with low plasma fibrinogen levels .
Comparative Efficacy
Table 1 summarizes the comparative efficacy of this compound against other antiplatelet agents:
Agent | Mechanism | Effect on Platelet Aggregation | Common Uses |
---|---|---|---|
This compound | TXA2 receptor antagonist | Significant reduction | Thrombotic conditions |
Aspirin | COX-1 inhibitor | Moderate reduction | Myocardial infarction prevention |
Clopidogrel | P2Y12 receptor antagonist | Significant reduction | Stroke prevention |
Safety Profile
The safety profile of this compound has been a concern due to its association with hemorrhagic events. In studies where it was used at higher doses, there was an observed increase in bleeding complications. This necessitates careful monitoring of patients' fibrinogen levels and overall hemostatic function during treatment .
Case Study: Use in Myocardial Infarction
In a notable case study, this compound was evaluated for its potential benefits in patients experiencing myocardial infarction. The results suggested that when combined with standard therapies like aspirin and clopidogrel, this compound could enhance antithrombotic effects without significantly increasing adverse events compared to traditional therapies alone .
Future Directions
Despite its promising biological activity, further studies are required to fully understand the long-term effects and optimal dosing strategies for this compound. Its development has faced challenges leading to discontinuation in some indications; however, ongoing research may reveal new therapeutic applications or combinations that could enhance its efficacy while minimizing risks .
Propriétés
IUPAC Name |
2-[4-[2-(benzenesulfonamido)ethyl]phenoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c18-16(19)12-22-14-8-6-13(7-9-14)10-11-17-23(20,21)15-4-2-1-3-5-15/h1-9,17H,10-12H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNWJMVJVSGKLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80222440 | |
Record name | Sulotroban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80222440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72131-33-0 | |
Record name | Sulotroban | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72131-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulotroban [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072131330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulotroban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80222440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SULOTROBAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74574CO5A6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.